N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide
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Overview
Description
N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with naphthalen-2-yl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has shown promise in the treatment of bacterial infections and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides: These compounds exhibit similar antimicrobial activities and are used in the treatment of bacterial infections.
Thiophene-2-carboxamide derivatives: These compounds have diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Uniqueness
N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide is unique due to its specific combination of the naphthalene and thiophene moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12N2OS2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C16H12N2OS2/c19-15(14-6-3-9-21-14)18-16(20)17-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H2,17,18,19,20) |
InChI Key |
XKYOMYVCHHRTOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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